

1,3-Bis(2-piperidyl)propane: Structural Architecture, Synthesis, and Properties

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 1,3-BIS(2-PIPERIDYL)PROPANE

CAS No.: 16898-53-6

Cat. No.: B096808

[Get Quote](#)

Executive Summary

1,3-Bis(2-piperidyl)propane (also known as 1,3-di(2-piperidyl)propane or 2,2'-(1,3-propanediyl)bis-piperidine) is a diamine alkaloid analog characterized by two piperidine rings linked at their C2 positions by a flexible propyl chain.^{[1][2][3]} Unlike its para-substituted isomer (4,4'-trimethylenedipiperidine), which acts primarily as a linear polymer crosslinker, the 2,2'-isomer possesses unique stereochemical and chelating properties due to the proximity of the nitrogen lone pairs. This molecule serves as a critical ligand in coordination chemistry and a structural homolog to Sedum and Lupinus alkaloids (e.g., anaferine).

Property	Data
CAS Number	16898-53-6
Molecular Formula	C ₁₃ H ₂₆ N ₂
Molecular Weight	210.36 g/mol
IUPAC Name	2-[3-(piperidin-2-yl)propyl]piperidine
Boiling Point	~286.4°C (at 760 mmHg)
pKa (Predicted)	~11.0 (Secondary Amine)
Stereochemistry	Exists as meso (RS) and racemic (RR/SS) forms

Chemical Structure and Stereochemistry

Structural Skeleton

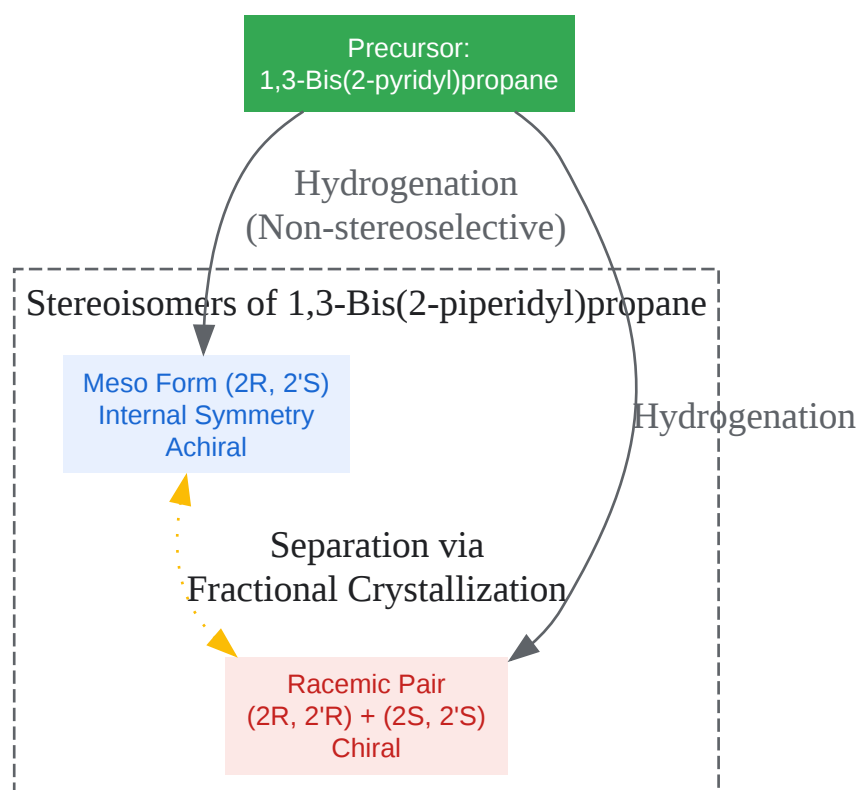
The molecule consists of a three-carbon (propyl) spacer connecting two saturated piperidine heterocycles. The attachment at the C2 position (ortho to the nitrogen) creates a "pincer-like" geometry potential, distinguishing it from the linear 4,4'-isomer. This proximity allows the two secondary amine nitrogens to cooperate in binding metal centers or biological receptors.

Stereochemical Complexity

The C2 carbons on both piperidine rings are chiral centers. Consequently, **1,3-bis(2-piperidyl)propane** exists as a mixture of stereoisomers:

- Meso Compound (2R, 2'S): An achiral diastereomer where the two rings have opposite configurations, creating an internal plane of symmetry.
- Racemic Pair (2R, 2'R / 2S, 2'S): The enantiomeric pair where both rings share the same chirality.

This stereochemistry is critical in coordination chemistry; the meso and racemic forms coordinate to metals with different bite angles and geometries, influencing catalytic activity.



[Click to download full resolution via product page](#)

Figure 1: Stereochemical divergence during the synthesis from the pyridine precursor.

Synthesis and Isolation

The primary synthetic route involves the catalytic hydrogenation of the corresponding pyridine derivative. This process converts the aromatic pyridine rings into saturated piperidine rings.

Precursor Synthesis

The precursor, 1,3-bis(2-pyridyl)propane (CAS 15937-81-2), is typically synthesized via the condensation of 2-picolyl lithium with methylene halides or through the reduction of 1,3-bis(2-pyridyl)-2-propanone (a reaction often associated with the synthesis of anaferine-type alkaloids).

Catalytic Hydrogenation Protocol

Reaction:

Methodology:

- **Catalyst Selection:** Platinum oxide (PtO₂) or Rhodium on Alumina (Rh/Al₂O₃) are preferred for reducing pyridines to piperidines under mild conditions to minimize ring opening.
- **Conditions:** The reaction is performed in an acidic medium (e.g., glacial acetic acid or HCl/ethanol) at 3–5 atm H₂ pressure. The acid protonates the pyridine nitrogen, activating the ring toward hydride attack.
- **Workup:** The catalyst is filtered, and the solvent is evaporated. The residue is basified (NaOH) to liberate the free amine, which is then extracted into an organic solvent (e.g., dichloromethane).
- **Purification:** The crude product is a mixture of meso and racemic diastereomers. These can often be separated by fractional crystallization of their hydrobromide or picrate salts, or via column chromatography.

Physicochemical Properties[1][2][5][6][7][8][9]

Basicity and Solubility

- **Basicity:** As a dipiperidine, the molecule acts as a diprotic base. The pK_a values are characteristic of secondary amines, typically around 10–11. The two amine sites are separated by a flexible chain, meaning the first protonation has little electrostatic effect on the second, leading to two closely spaced pK_a values.
- **Solubility:** The free base is soluble in organic solvents (chloroform, ethanol, ether) and moderately soluble in water due to hydrogen bonding. The hydrochloride salt is highly water-soluble.

Ligand Behavior (Coordination Chemistry)

1,3-Bis(2-piperidyl)propane acts as a flexible bidentate ligand (N,N-donor).

- **Chelate Effect:** It forms an 8-membered chelate ring upon binding to a metal center. While 8-membered rings are generally less stable than 5- or 6-membered rings due to entropy, the pre-organization of the propyl linker allows for stable complexes with large metal ions like Ag(I), Pd(II), and Pt(II).

- **Stereochemical Influence:** The meso isomer tends to coordinate in a specific conformation that favors syn arrangement of the lone pairs, whereas the racemic isomer may favor bridging modes or distorted geometries.

Pharmacological & Biological Context

Alkaloid Homology

This compound is the "deoxy" analog of the alkaloid Anaferine (1,3-bis(2-piperidyl)-2-propanone), found in *Withania somnifera* and *Sedum* species.

- Anaferine: Ketone linker.
- **1,3-Bis(2-piperidyl)propane:** Saturated propyl linker.

Potential Activity (nAChR)

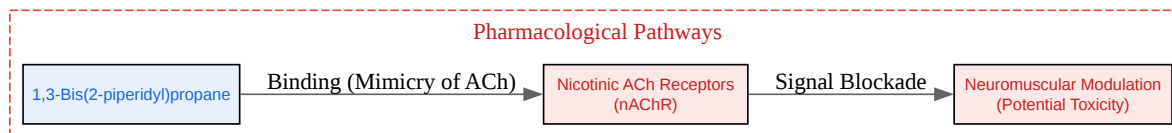
Piperidine alkaloids, including coniine and lobeline, are known modulators of Nicotinic Acetylcholine Receptors (nAChRs).

- **Mechanism:** The piperidine nitrogen mimics the quaternary ammonium of acetylcholine.
- **Toxicity:** Like many piperidine alkaloids, this compound should be handled as a potential neurotoxin. It may cause respiratory paralysis or neuromuscular blockade at high doses, similar to coniine (hemlock alkaloid).

Biological Applications

In drug discovery, this scaffold is used to create "bis-quaternary" ammonium salts (by alkylating the nitrogens). These derivatives are investigated as:

- **Muscle Relaxants:** Blocking neuromuscular transmission.
- **Kinase Inhibitors:** The flexible linker allows the two piperidine heads to span distinct binding pockets in enzymes.



[Click to download full resolution via product page](#)

Figure 2: Theoretical pharmacological interaction pathway based on piperidine alkaloid SAR.

Analytical Characterization

To confirm the identity of synthesized **1,3-bis(2-piperidyl)propane**, the following spectral signatures are diagnostic:

- ^1H NMR (CDCl_3):
 - Ring Protons: Multiplets at 1.2–1.8 ppm (piperidine ring CH_2).
 - Methine Proton ($\text{C}2\text{-H}$): A distinct multiplet around 2.3–2.6 ppm (adjacent to N).
 - NH Proton: Broad singlet (variable, 1.5–2.0 ppm).
 - Linker Protons: Multiplets for the propyl chain (central CH_2 and flanking CH_2).
- ^{13}C NMR:
 - Distinct signals for the C2 (methine) carbon (~55–60 ppm).
 - Absence of aromatic signals (confirming full reduction of pyridine).
- Mass Spectrometry (GC-MS):
 - Molecular ion $[\text{M}]^+$ at m/z 210.
 - Characteristic fragmentation: Loss of a piperidine ring or cleavage of the propyl chain (α -cleavage relative to Nitrogen).

References

- Jung, O. S., et al. (2003). Discrete Metallocyclic Complexes vs Coordination Polymers: Silver(I) Complexes of 1,3-Bis(2-pyridyl)propane Derivatives. Inorganic Chemistry.
- PubChem. (2025). 1,3-Bis(4-piperidyl)propane (Isomer Comparison). Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. lupanine CAS#: 550-90-3 [[m.chemicalbook.com](https://www.chemicalbook.com)]
- 2. 1,3-Bis(4-piperidyl)propane | 16898-52-5 [[chemicalbook.com](https://www.chemicalbook.com)]
- 3. 1,3-DI(2-PYRIDYL)-1,3-PROPANEDIONE | 10198-89-7 [[m.chemicalbook.com](https://www.chemicalbook.com)]
- To cite this document: BenchChem. [1,3-Bis(2-piperidyl)propane: Structural Architecture, Synthesis, and Properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b096808/docs#1-3-bis-2-piperidyl-propane-structural-architecture-synthesis-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)